Ethyl2,5-dihydrofuran-2-carboxylate

Description

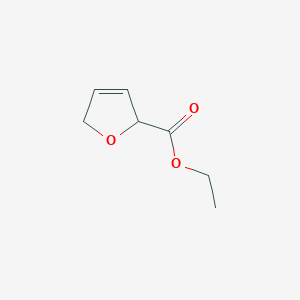

Ethyl 2,5-dihydrofuran-2-carboxylate is a heterocyclic compound featuring a partially unsaturated furan ring with an ester group at position 2. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in cyclization reactions and as a precursor for bioactive molecules.

Properties

IUPAC Name |

ethyl 2,5-dihydrofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-9-7(8)6-4-3-5-10-6/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCPABAPTDGTHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C=CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dihydrofuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further processed to obtain the desired compound .

Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form ethyl 4-acetyl-5-methylfuran-3-carboxylate .

Industrial Production Methods

Industrial production of ethyl 2,5-dihydrofuran-2-carboxylate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Oxidation: Oxidation of ethyl 2,5-dihydrofuran-2-carboxylate can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

Ethyl 2,5-dihydrofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

Industry: It is utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Methyl 5-Benzoyl-4-p-Tolyl-4,5-Dihydrofuran-2-Carboxylate (3d)

- Structure : Contains a benzoyl group at position 5 and a p-tolyl group at position 3.

- Key Data :

- Comparison : The methyl ester and bulky p-tolyl substituent reduce solubility in polar solvents compared to ethyl esters. The benzoyl group enhances electrophilicity at position 5, favoring nucleophilic attacks.

Ethyl 2-Phenyl-2,5-Dihydrofuran-2-Carboxylate (7)

- Structure : Ethyl ester with a phenyl group at position 2.

- Key Data: Synthesis: Synthesized via 5-endo-dig cyclization using t-BuOK in DMF, yielding 12% as a colorless oil .

- Comparison : The ethyl ester may improve lipophilicity versus methyl esters, influencing bioavailability in pharmaceutical applications.

Methyl 2-((R)-2-Chloro-3-Methoxy-3-Oxopropyl)-5-Oxo-2,5-Dihydrofuran-2-Carboxylate (471)

- Structure : Features a 5-oxo group and a chloro-methoxy substituent.

- Key Data :

- Comparison: The 5-oxo group increases ring strain and electrophilicity, enhancing susceptibility to nucleophilic addition compared to the non-oxidized target compound.

Ethyl rac-(4S,5R)-3-(3,4-Difluoro-2-Methoxyphenyl)-5-(Difluoromethyl)-4,5-Dimethyl-4,5-Dihydrofuran-2-Carboxylate

- Structure : Complex substituents including difluoromethyl, dimethyl, and difluoro-methoxyphenyl groups.

- Key Data :

- Comparison : Fluorinated groups enhance metabolic stability and lipophilicity, making this analogue more suited for medicinal chemistry applications than the parent compound.

Ethyl 4,5,5-Trimethyl-2-Oxo-2,5-Dihydrofuran-3-Carboxylate

- Structure : Trimethyl and 2-oxo substituents.

- Key Data: Properties: The oxo group at position 2 stabilizes the enolate form, facilitating conjugate additions .

- Comparison : Increased steric hindrance from trimethyl groups may limit reactivity at positions 4 and 5, contrasting with less-substituted analogues.

Methyl 2,5-Dimethoxy-2,5-Dihydrofuran-2-Carboxylate

- Structure : Two methoxy groups at positions 2 and 4.

- Key Data :

- Comparison : The electron-rich ring may favor electrophilic aromatic substitution, unlike the target compound’s unactivated system.

Key Findings and Implications

- Ester Group Impact : Ethyl esters generally offer improved lipophilicity over methyl esters, influencing drug-likeness parameters.

- Substituent Effects : Electron-withdrawing groups (e.g., oxo, chloro) increase electrophilicity, while bulky groups (e.g., phenyl, trimethyl) hinder reactivity.

- Synthesis Optimization : Yields vary significantly (12–50%), highlighting the importance of substituent choice and reaction conditions in dihydrofuran chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.